Naphthaldehyde derivatives have garnered significant attention in the field of chemical sensing and molecular recognition due to their unique photophysical properties. Among these, 4-Fluoro-1-naphthaldehyde stands out as a compound of interest, although it is not directly mentioned in the provided papers, the related naphthaldehyde compounds offer insights into the potential applications and mechanisms that could be relevant to 4-Fluoro-1-naphthaldehyde. These compounds are known for their solvatochromic and fluorogenic characteristics, which make them highly sensitive to environmental changes and thus suitable for various applications in sensing and labeling1234567.
Naphthaldehyde derivatives have been extensively used as fluorogenic probes for chemical sensing. The development of a fluorogenic aldehyde with a 1,2,3-triazole moiety has enabled the monitoring of aldol reactions through fluorescence changes3. Similarly, naphthalene dicarboxaldehyde has been utilized for affinity labeling, demonstrating its potential as a kinetic probe in receptor-ligand interactions5.
The ability of naphthalimide derivatives to act as turn-on probes for protein labeling is a testament to their utility in bioorthogonal chemistry. The 4-oxime-1,8-naphthalimide, for example, has been successfully applied for in situ fluorogenic protein labeling, highlighting its potential in biological applications2.
The unique photophysical properties of naphthalimide derivatives have been harnessed for the development of molecular logic gates. A naphthalimide fluorophore with efficient PET and ICT processes has been used to create logic gate operations such as OR, NOR, and INHIBIT, with metal cations serving as chemical inputs6.
2-Hydroxy-1-naphthaldehyde serves as a versatile building block for the development of sensors in supramolecular chemistry. Its derivatives have been used to create sensors for a wide range of cations and anions, demonstrating the adaptability of naphthaldehyde compounds in molecular recognition7.
4-Fluoro-1-naphthaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom at the 4-position of the naphthalene ring. This compound serves as a significant building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its molecular formula is C_{11}H_{9}FO, and it has a CAS number of 172033-73-7. The compound's unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules.
In terms of chemical classification, 4-Fluoro-1-naphthaldehyde falls under:
The synthesis of 4-Fluoro-1-naphthaldehyde primarily involves aromatic nucleophilic substitution reactions. The general synthetic route includes:
In industrial settings, the synthesis process is scaled up using continuous flow reactors and advanced purification techniques to ensure high-quality output. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing yield .
The molecular structure of 4-Fluoro-1-naphthaldehyde consists of a naphthalene ring with a formyl group (-CHO) and a fluorine atom substituent. The presence of the fluorine atom enhances the electrophilicity of the carbonyl group, facilitating subsequent chemical reactions.
4-Fluoro-1-naphthaldehyde undergoes several types of chemical reactions:
The aromatic nucleophilic substitution mechanism typically follows a concerted pathway via a single transition state, which has been shown to have a lower activation energy barrier compared to stepwise mechanisms. Solvent effects significantly influence this process, with polar aprotic solvents like dimethyl sulfoxide being particularly favorable for these reactions .
The primary mechanism by which 4-Fluoro-1-naphthaldehyde acts involves its participation in aromatic nucleophilic substitution reactions (SNAr).
The compound's action results in significant transformations within organic synthesis, allowing for diverse applications in creating complex molecules .
Relevant data indicates that this compound is harmful to aquatic life with long-lasting effects, necessitating careful handling .
4-Fluoro-1-naphthaldehyde finds applications across several scientific fields:
4-Fluoro-1-naphthaldehyde is a fluorinated aromatic aldehyde featuring a naphthalene backbone substituted with a fluorine atom at the 4-position and an aldehyde group (-CHO) at the 1-position. This structural arrangement confers unique electronic properties that make it valuable as a synthetic intermediate in organic chemistry and materials science research. Its reactivity stems from the juxtaposition of the electron-withdrawing aldehyde group and the moderately electronegative fluorine substituent, enabling applications in the synthesis of pharmaceuticals, ligands, and functional materials. The compound’s well-defined structure and commercial availability further support its utility in methodological developments and structure-activity relationship studies [1] [8].
The systematic IUPAC name for this compound is 4-fluoronaphthalene-1-carbaldehyde. Commonly used synonyms include:
Table 1: Nomenclature of 4-Fluoro-1-naphthaldehyde
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | 4-Fluoronaphthalene-1-carbaldehyde |
| Common Synonym | 4-Fluoro-1-naphthaldehyde |
| Alternate Name | 4-Fluoronaphthalene-1-carboxaldehyde |
The molecular formula of 4-Fluoro-1-naphthaldehyde is C₁₁H₇FO, with a molecular weight of 174.17 g/mol. The structure consists of a naphthalene ring system bearing a fluorine atom at the 4-position and an aldehyde group (-CHO) at the 1-position. Key structural representations include:
Fc1ccc(C=O)c2ccccc12 [1] [6] LZUCGZVKZDBILP-UHFFFAOYSA-N [1] [8] C1=CC=C2C(=C1)C(=CC=C2F)C=O [6] The structural diagram below illustrates the connectivity:
O ║ C ╱ 1–C 2–C–H │ │ 4–F C │ ╱ ╲ C C │ │ C–––––C The naphthalene core provides a rigid, planar aromatic system. The fluorine atom at the 4-position and the aldehyde group at the 1-position create an ortho-like electronic interaction across the naphthalene ring. This arrangement influences the compound’s dipole moment, acidity, and reactivity in electrophilic or nucleophilic substitutions. The aldehyde group is highly accessible for reactions such as condensations, reductions, or nucleophilic additions, while the fluorine atom may participate in halogen bonding or serve as a directing group in metal-catalyzed reactions [1] [6].
4-Fluoro-1-naphthaldehyde is typically supplied as a crystalline powder [1] [9]. Its color is not explicitly documented in the search results, but analogous naphthaldehydes are off-white to pale yellow solids.
Table 2: Physical Properties of 4-Fluoro-1-naphthaldehyde
| Property | Value | Conditions/Source |
|---|---|---|
| Molecular Weight | 174.17 g/mol | [4] [7] [8] |
| Melting Point | 79–81 °C | [1] [9] |
| Form | Powder | [1] [9] |
| Flash Point | Not Applicable | [1] [9] |
While the search results do not provide explicit spectroscopic details, the compound’s functional groups imply characteristic analytical signatures:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5